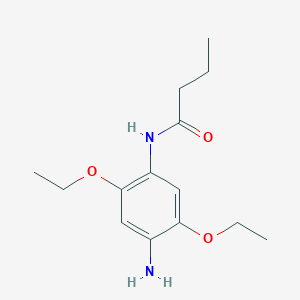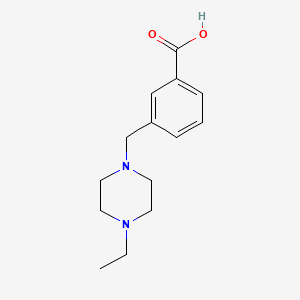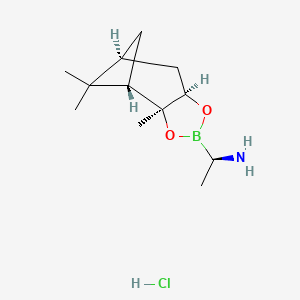![molecular formula C9H10ClN3O B3167417 4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine CAS No. 919278-16-3](/img/structure/B3167417.png)
4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine
Vue d'ensemble
Description
4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with a chlorine atom at the 4th position and a 2-methoxyethyl group at the 5th position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine typically involves the following steps:
-
Formation of the Pyrrolo[3,2-d]pyrimidine Core: : The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and α,β-unsaturated carbonyl compounds. This reaction is often catalyzed by acids or bases under reflux conditions.
-
Chlorination: : The introduction of the chlorine atom at the 4th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride. This step is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
-
Alkylation: : The 2-methoxyethyl group is introduced through an alkylation reaction. This can be done using 2-methoxyethyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is typically performed in an aprotic solvent such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the synthesis while maintaining product purity.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyethyl group. Common oxidizing agents include potassium permanganate and chromium trioxide, leading to the formation of aldehydes or carboxylic acids.
-
Reduction: : Reduction reactions can target the pyrimidine ring or the chlorine substituent. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
-
Substitution: : Nucleophilic substitution reactions can occur at the chlorine atom, allowing for the introduction of various functional groups. Reagents like sodium azide or amines can be employed under mild conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon.
Substitution: Sodium azide in dimethyl sulfoxide, primary amines in ethanol.
Major Products
Oxidation: Formation of 2-methoxyethyl aldehyde or 2-methoxyacetic acid.
Reduction: Formation of dechlorinated pyrrolo[3,2-d]pyrimidine derivatives.
Substitution: Formation of azido or amino derivatives of the compound.
Applications De Recherche Scientifique
4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential lead compound for the development of new drugs, particularly for its anticancer and antiviral properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to investigate cellular pathways and mechanisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound may interfere with DNA or RNA synthesis by intercalating into nucleic acid structures, leading to the disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-5-(2-hydroxyethyl)-5H-pyrrolo[3,2-d]pyrimidine
- 4-chloro-5-(2-ethoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine
- 4-chloro-5-(2-methylthioethyl)-5H-pyrrolo[3,2-d]pyrimidine
Comparison
Compared to its analogs, 4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine exhibits unique properties due to the presence of the methoxyethyl group. This group can influence the compound’s solubility, reactivity, and biological activity. For instance, the methoxy group can enhance the compound’s ability to penetrate cell membranes, making it more effective in biological assays. Additionally, the electronic effects of the methoxy group can alter the compound’s reactivity in chemical reactions, providing distinct pathways for functionalization.
Propriétés
IUPAC Name |
4-chloro-5-(2-methoxyethyl)pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c1-14-5-4-13-3-2-7-8(13)9(10)12-6-11-7/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCWKZMRCKHVFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=C1C(=NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90844192 | |
| Record name | 4-Chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90844192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919278-16-3 | |
| Record name | 4-Chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90844192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![C-[4-(3,5-Dimethyl-phenyl)-tetrahydro-pyran-4-yl]-methylamine](/img/structure/B3167339.png)
![N-(2-Fluorobenzyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B3167344.png)



![[2-Amino-1-(4-methylphenyl)ethyl]diethylamine](/img/structure/B3167375.png)


![2-[2-(1-Ethyl-piperidin-2-YL)-ethoxy]-phenylamine](/img/structure/B3167390.png)



![2-chloro-4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)aniline](/img/structure/B3167421.png)
![4-Chloro-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3167422.png)
